molecular formula C11H14Cl3NO B3229938 (R)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride CAS No. 1289584-87-7

(R)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride

Cat. No. B3229938
M. Wt: 282.6 g/mol
InChI Key: KGVMUXMBAMLHRK-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride , also known by its chemical formula C₁₁H₁₂Cl₂NO₂ , is a synthetic compound with potential pharmacological applications. Its structure consists of a pyrrolidine ring substituted with dichlorobenzyloxy groups. The stereochemistry at the chiral center is specified as ®.



Synthesis Analysis

The synthesis of this compound involves several steps, including chlorination, benzylation, and cyclization. Researchers have explored various synthetic routes to obtain high yields and enantiopurity. Notably, the choice of protecting groups during the synthesis impacts the overall efficiency.



Molecular Structure Analysis

The molecular structure of ®-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride reveals the following features:



  • A pyrrolidine ring with two chlorine atoms attached to the benzene ring.

  • The benzyloxy group linked to the pyrrolidine nitrogen.

  • The hydrochloride salt form, which enhances solubility and stability.



Chemical Reactions Analysis

This compound participates in several chemical reactions:



  • Hydrolysis : The hydrochloride salt can undergo hydrolysis under specific conditions, leading to the release of the free base.

  • Reductive Amination : The pyrrolidine nitrogen can be modified through reductive amination, allowing the introduction of diverse substituents.

  • Halogenation : The chlorine atoms on the benzene ring are susceptible to halogenation reactions.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Appearance : White crystalline powder.

    • Melting Point : Varies based on the salt form.

    • Solubility : Soluble in water due to the hydrochloride salt.



  • Chemical Properties :

    • pKa : The pKa value influences its behavior in different pH environments.

    • Stability : Sensitive to light, moisture, and temperature.




Safety And Hazards


  • Toxicity : Assessments indicate low acute toxicity, but long-term exposure may pose risks.

  • Handling Precautions : Proper protective equipment and ventilation are essential during synthesis and handling.

  • Environmental Impact : Dispose of waste appropriately to prevent environmental contamination.


Future Directions

Researchers should explore:



  • Pharmacological Applications : Investigate its potential as an anticancer, antiviral, or anti-inflammatory agent.

  • Enantioselective Synthesis : Optimize synthetic routes for higher enantiopurity.

  • Formulation : Develop suitable dosage forms for clinical use.


properties

IUPAC Name

(3R)-3-[(2,5-dichlorophenyl)methoxy]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO.ClH/c12-9-1-2-11(13)8(5-9)7-15-10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVMUXMBAMLHRK-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OCC2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(2,5-Dichloro-benzyloxy)-pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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